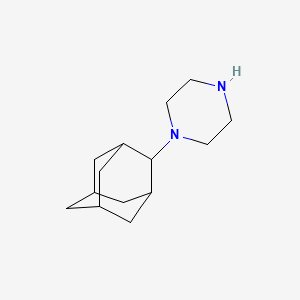

1-(2-Adamantyl)piperazine

Description

Structure

3D Structure

Properties

CAS No. |

57942-77-5; 74525-85-2 |

|---|---|

Molecular Formula |

C14H24N2 |

Molecular Weight |

220.36 |

IUPAC Name |

1-(2-adamantyl)piperazine |

InChI |

InChI=1S/C14H24N2/c1-3-16(4-2-15-1)14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,1-9H2 |

InChI Key |

LBXYGEXAYYPYSE-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2C3CC4CC(C3)CC2C4 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Adamantyl Piperazine and Its Derivatives

Direct Synthetic Routes to the 1-(2-Adamantyl)piperazine Core Structure

The primary methods for synthesizing the this compound core involve creating a carbon-nitrogen bond between the adamantane (B196018) cage and the piperazine (B1678402) heterocycle.

Nucleophilic Substitution Reactions Involving Adamantyl Halides and Piperazine Reactants

A fundamental and widely used approach for the synthesis of this compound is the nucleophilic substitution reaction between a 2-haloadamantane, typically 2-bromoadamantane, and piperazine. In this reaction, the nitrogen atom of piperazine acts as a nucleophile, displacing the halide from the secondary carbon of the adamantane ring.

Due to the steric hindrance of the bulky adamantyl group and the potential for di-alkylation of piperazine, this reaction requires careful control. A large excess of piperazine is often employed to favor the formation of the mono-alkylated product and minimize the generation of the N,N'-diadamantylpiperazine byproduct. The use of N-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, is a common strategy to ensure mono-substitution. researchgate.net The Boc group can be subsequently removed under acidic conditions to yield the desired this compound.

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

The efficiency of the nucleophilic substitution is highly dependent on the reaction conditions. The choice of solvent is critical; polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are frequently used to facilitate the reaction. The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity.

Temperature also plays a significant role. Elevated temperatures are generally required to overcome the activation energy of the reaction, often involving refluxing the reaction mixture for several hours. Research has shown that palladium-catalyzed methodologies can provide an efficient route to arylpiperazines under aerobic conditions, suggesting potential for catalytic approaches in adamantylpiperazine synthesis as well. organic-chemistry.org

Multi-Step Synthesis Pathways for Precursors and Target Compounds

In many instances, the synthesis of this compound is part of a broader, multi-step sequence to create more complex molecules. syrris.jp The adamantane precursor itself, 2-haloadamantane or 2-adamantanone (B1666556), may need to be synthesized first. For example, 2-adamantanone can be prepared through the acid-catalyzed rearrangement of bicyclo[3.3.1]nonane derivatives. mdpi.com This ketone can then be converted to the corresponding halide or subjected to reductive amination with piperazine.

A common multi-step pathway involves:

Protection of Piperazine: Reaction of piperazine with an appropriate protecting group, like Boc anhydride, to form N-Boc-piperazine. researchgate.net

Coupling: Nucleophilic substitution between N-Boc-piperazine and a suitable 2-adamantyl electrophile (e.g., 2-bromoadamantane).

Deprotection: Removal of the Boc group using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to yield the final this compound. nih.gov

This stepwise approach provides better control over the reaction and facilitates the purification of intermediates, ultimately leading to higher yields of the target compound.

Functionalization and Derivatization Strategies of the Piperazine Moiety

The presence of a secondary amine in the this compound core provides a reactive handle for a wide array of chemical modifications, allowing for extensive structural diversification.

N-Alkylation and N-Acylation Reactions for Structural Diversification

The secondary amine of the piperazine ring is readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves reacting this compound with various alkyl halides (e.g., benzyl (B1604629) bromide, ethyl bromoacetate) in the presence of a base. This reaction attaches new alkyl or arylmethyl groups to the second nitrogen atom, leading to a diverse library of derivatives. nih.govlew.ro

N-Acylation: Acylation is achieved by treating the piperazine core with acyl chlorides, acid anhydrides, or isocyanates. For instance, reacting 1-(2-aryl-2-adamantyl)piperazine with acetyl chloride introduces an acetyl group, a modification shown to influence biological activity. nih.gov These reactions are typically performed in an inert solvent and may require a base to scavenge the acidic byproduct.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Benzyl Bromide | N-Benzyl-N'-(2-adamantyl)piperazine |

| N-Acylation | Acetyl Chloride | N-Acetyl-N'-(2-adamantyl)piperazine |

| N-Arylation | 2-Chloropyrimidine | N-(Pyrimidin-2-yl)-N'-(2-adamantyl)piperazine |

Condensation Reactions for Formation of Complex Conjugates and Hybrid Molecules

Condensation reactions are a powerful tool for linking the this compound scaffold to other complex molecular fragments, creating hybrid molecules with potentially novel properties. These reactions typically involve forming a new bond by eliminating a small molecule like water.

For example, the secondary amine of the piperazine can participate in condensation reactions with aldehydes or ketones to form imines, which can be further reduced to amines. More complex transformations involve coupling with other heterocycles or pharmacophores. lew.ro A study detailed the synthesis of hybrid molecules where a piperazine derivative was used as a key intermediate to react with isatin, salicylaldehyde, and furan-2-aldehyde, forming N-acylhydrazone linkages. lew.ro Another approach involves reacting a functionalized adamantyl-piperazine derivative, such as one bearing a hydrazide group, with various aldehydes to form Schiff bases, which are precursors to more complex heterocyclic systems. lew.ro These strategies are instrumental in the design of molecules where the adamantyl-piperazine unit is conjugated with other biologically active moieties to explore synergistic effects. nih.govacs.org

Synthesis of Carbothioamide and Dicarbothioamide Derivatives

The introduction of carbothioamide moieties to the piperazine ring is a common strategy for creating derivatives with diverse chemical properties. The synthesis of these compounds typically involves the reaction of a piperazine derivative with an appropriate isothiocyanate.

For adamantyl-containing carbothioamides, a primary synthetic route involves the reaction of 1-adamantyl isothiocyanate with cyclic secondary amines, including substituted piperazines. nih.gov This reaction is generally carried out in boiling ethanol (B145695) and proceeds smoothly, yielding the corresponding N-(1-adamantyl)carbothioamides in good yields, often precipitating directly from the reaction mixture after a couple of hours. nih.gov

A key transformation for the core subject is the synthesis of dicarbothioamide derivatives. When 1-adamantyl isothiocyanate is reacted with piperazine in a 2:1 molar ratio, it leads to the formation of N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamide derivatives in high yields. nih.govnih.gov This symmetrical addition across both nitrogen atoms of the piperazine ring is a straightforward and efficient method for producing these dicarbothioamide structures. nih.gov

Table 1: Synthesis of Adamantyl Carbothioamide and Dicarbothioamide Derivatives

| Starting Material 1 | Starting Material 2 | Molar Ratio (1:2) | Product | Reference(s) |

|---|---|---|---|---|

| 1-Adamantyl isothiocyanate | Piperazine | 2:1 | N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamide | nih.gov, nih.gov |

| 1-Adamantyl isothiocyanate | trans-2,5-Dimethylpiperazine | 2:1 | N,N'-bis(1-adamantyl)-trans-2,5-dimethylpiperazine-1,4-dicarbothioamide | nih.gov, nih.gov |

Mannich Base Syntheses Involving Formaldehyde (B43269) and Substituted Amines

The Mannich reaction is a three-component condensation that serves as a powerful tool for the aminoalkylation of acidic protons. nih.gov This reaction classically involves a substrate containing at least one active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govuobaghdad.edu.iq The resulting products are known as Mannich bases. chitkara.edu.in

For piperazine-containing scaffolds, the secondary amine N-H proton is sufficiently active to participate in the Mannich reaction. This allows for the functionalization of the piperazine ring. The reaction of a compound containing an active N-H group with formaldehyde and a secondary amine like morpholine (B109124) or N-methylpiperazine yields the corresponding Mannich base. nih.gov

Given that piperazine is a bifunctional amine, it can be used to generate bis-Mannich bases, effectively linking two substrate units. nih.gov In the context of this compound, the unsubstituted nitrogen atom provides a reactive site for such transformations. The general Mannich reaction provides a viable and established pathway for synthesizing N-Mannich bases by reacting the adamantyl-piperazine precursor with formaldehyde and a suitable primary or secondary amine. chitkara.edu.in

Table 2: General Scheme for Mannich Base Synthesis

| Substrate | Reagent 1 | Reagent 2 | Product Type | Reference(s) |

|---|---|---|---|---|

| Compound with active hydrogen (e.g., R-H) | Formaldehyde (HCHO) | Secondary Amine (e.g., Piperidine (B6355638), Morpholine) | Aminoalkylated derivative (R-CH₂-NR₂) | nih.gov, nih.gov |

Ring-Opening and Rearrangement Reactions on Piperazine-Adamantane Intermediates

The synthesis of piperazine analogs can be achieved through various rearrangement reactions. eurekaselect.com Among the adopted methods are the Curtius, Schmidt, aza-Wittig, and Stevens rearrangements, which provide pathways to the piperazine core from different precursors. eurekaselect.com

Ring-opening reactions of related bicyclic structures also serve as a synthetic route to piperazine derivatives. For instance, a catalyst-free, defluorinative ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed to synthesize fluorinated N-ethyl piperazines. researchgate.net This strategy highlights how strained cage-like structures related to piperazine can be opened to yield functionalized piperazine rings. mdpi.com Such ring-opening strategies are considered an alternative pathway for creating polysubstituted piperazines. mdpi.com While specific examples involving a pre-formed adamantane-piperazine complex are not detailed, these established rearrangement and ring-opening methodologies represent potential synthetic routes for modifying the piperazine core or for constructing it around an adamantane precursor.

Asymmetric Synthesis and Stereochemical Control in Analogs with Chiral Centers

The synthesis of chiral molecules as single enantiomers is of paramount importance, as different stereoisomers can possess distinct biological and chemical properties. nih.govnih.gov For analogs of this compound, chirality can be introduced at the adamantane cage, the piperazine ring, or both. Several strategies are employed to achieve stereochemical control.

One approach is to begin with a chiral precursor, a strategy known as the chiral pool approach. nih.gov The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been achieved through asymmetric reactions and enantiomeric resolution steps, providing chiral building blocks for subsequent coupling with a piperazine moiety. mdpi.com

A second strategy involves introducing chirality directly onto the heterocycle. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent stereoselectivity, which can then be converted into the corresponding chiral piperazines. rsc.org

A third common method is the chiral resolution of a racemic mixture. This can be accomplished by reacting the racemic piperazine derivative with a chiral acid to form diastereomeric salts, which can then be separated. nih.gov For example, the resolution of a piperazine fragment has been achieved using (S,S)-di-(p-tolyl)tartaric acid to isolate the desired S-enantiomer. nih.gov The ability to control stereochemistry is critical, as demonstrated in studies where methyl substitution on the piperazine ring created chiral centers, and the resulting stereoisomers exhibited selective activity at different biological targets. nih.gov

Exploration of Novel Synthetic Pathways and Mechanistic Insights

Modern organic synthesis has driven the exploration of novel pathways to construct the piperazine ring with greater efficiency and diversity. organic-chemistry.org Recent advances include visible-light-promoted photoredox catalysis, which enables the decarboxylative annulation between glycine-based diamines and various aldehydes to produce 2-substituted piperazines under mild conditions. organic-chemistry.org Furthermore, transition-metal-catalyzed methods, such as the palladium-catalyzed cyclization of propargyl units with diamine components, offer high regio- and stereochemical control in forming highly substituted piperazines. organic-chemistry.org Gold-catalyzed cyclizations have also been employed to create tetrahydropyrazine (B3061110) intermediates, which are readily converted to diverse piperazine scaffolds. organic-chemistry.org

Understanding the mechanisms of these reactions is crucial for their optimization and application. rsc.org For example, a proposed mechanism for the formation of piperazines from dioximes involves a catalytic hydrogenolysis of N-O bonds to yield a diimine intermediate, which then undergoes cyclization and a series of reductions to afford the final piperazine product. mdpi.com The stereochemical outcome of such reactions can be rationalized by examining the intermediates; for instance, the predominant formation of cis-isomers can be explained by the addition of hydrogen from the less sterically hindered face of an intermediate. mdpi.com Detailed mechanistic investigations often employ a combination of in-situ monitoring techniques (e.g., NMR, IR spectroscopy) and computational studies to elucidate the roles of catalysts and the structures of transient intermediates. rsc.orgnih.gov

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including piperazine derivatives.

A notable example is the green synthesis of 1,4-bis(methacryloyl)piperazine using a natural Algerian clay, Maghnite-H+, as a heterogeneous, environmentally friendly catalyst. researchgate.net This reaction was conducted in bulk (solvent-free) at room temperature, significantly reducing waste and energy consumption. researchgate.net The catalyst is reusable, further enhancing the sustainability of the process. researchgate.net

Biocatalysis represents another cornerstone of green chemistry. Lipase-catalyzed trimolecular condensation has been successfully used for the synthesis of new Mannich bases under mild and eco-friendly conditions. mdpi.com The use of enzymes like Candida antarctica lipase (B570770) B (CaL-B) allows for high selectivity and avoids the harsh reagents and conditions often associated with traditional chemical syntheses. mdpi.com These examples demonstrate the viability of implementing sustainable practices, such as using reusable catalysts and biocatalysts in solvent-free or mild conditions, for the synthesis of adamantyl-piperazine derivatives and related compounds.

Table 3: Examples of Green Chemistry Approaches in Piperazine Derivative Synthesis

| Synthetic Method | Key Principle | Catalyst | Conditions | Advantage | Reference(s) |

|---|---|---|---|---|---|

| Condensation | Heterogeneous Catalysis | Maghnite-H+ (Clay) | Bulk (solvent-free), Room Temperature | Environmentally friendly, reusable catalyst, no solvent waste | researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(2-Adamantyl)piperazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals. nih.govmdpi.com

Proton (¹H) NMR spectroscopy distinguishes the non-equivalent protons within the molecule based on their distinct chemical shifts (δ). In this compound, the spectrum is characterized by two main regions corresponding to the adamantyl cage and the piperazine (B1678402) ring.

Adamantyl Protons: The rigid, polycyclic structure of the adamantyl group results in a complex series of multiplets in the upfield region of the spectrum. Protons attached to the adamantane (B196018) skeleton typically resonate at approximately δ 1.5–2.2 ppm. nih.govbbk.ac.uk For instance, in related adamantyl-piperazine derivatives, these protons appear as multiplets between δ 1.49 and 1.90 ppm. nih.gov

Piperazine Protons: The protons on the piperazine ring are found further downfield due to the deshielding effect of the adjacent nitrogen atoms. The signals for the four methylene (B1212753) (-CH₂-) groups of the piperazine ring typically appear as multiplets in the range of δ 2.5–3.3 ppm. nih.govbbk.ac.uk In a similar adamantyl-piperazine structure, these protons were observed in the δ 2.89–2.98 ppm range. nih.gov The proton on the secondary amine (N-H) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the connectivity of the adamantyl and piperazine moieties.

Adamantyl Carbons: The carbon atoms of the adamantyl group resonate in the aliphatic region of the spectrum, typically between δ 27 and 40 ppm. bbk.ac.uknih.gov

Piperazine Carbons: The carbon atoms of the piperazine ring are shifted downfield compared to the adamantyl carbons, appearing in the range of δ 45–55 ppm. nih.govchemicalbook.com In a study of an adamantyl-substituted piperazine derivative, the piperazine carbons were found at δ 48.73 and 50.30 ppm, while the adamantane carbons were observed at δ 27.61, 36.07, 39.62, and 39.74 ppm. nih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically for the characterization of organofluorine compounds. For fluorinated derivatives of this compound, such as those synthesized for potential biological activity, ¹⁹F NMR would be essential for confirming the presence and chemical environment of the fluorine atoms. nih.govmiddlebury.edu This technique provides information on the number and electronic environment of fluorine substituents, which is critical for structure-activity relationship studies. While the synthesis of fluorinated 1-(2-aryl-2-adamantyl)piperazine derivatives has been reported, specific ¹⁹F NMR spectral data are not detailed in the available literature. nih.gov

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures like this compound. acs.orgumich.eduharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. It would reveal correlations between adjacent protons within the adamantyl cage and within the piperazine ring, helping to trace the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. It is invaluable for definitively assigning which protons are bonded to which carbons in both the adamantyl and piperazine moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between the adamantyl and piperazine rings by showing a correlation between the protons on the carbon adjacent to the nitrogen and the carbons of the other ring system.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. worldscientific.com

C-H Stretching: Strong absorption bands in the 2800–3000 cm⁻¹ region are characteristic of the aliphatic C-H stretching vibrations from the numerous CH and CH₂ groups of the adamantyl and piperazine structures. researchgate.net

N-H Stretching: A moderate and somewhat broad absorption band is expected in the region of 3220–3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring. The exact position and broadness are influenced by hydrogen bonding. researchgate.netdergipark.org.tr

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring typically appear in the fingerprint region of the spectrum, generally between 1050 and 1250 cm⁻¹. semanticscholar.org

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups are expected around 1450 cm⁻¹. dergipark.org.tr

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a vital analytical tool for providing complementary vibrational information to infrared (IR) spectroscopy. In the context of adamantane-containing compounds, Raman spectra are particularly useful for identifying the characteristic vibrations of the bulky, non-polar adamantyl cage. For instance, studies on structurally related adamantane-based triazole thiones have utilized Raman spectroscopy to identify the stretching and scissoring vibrations of the adamantyl CH and CH₂ groups. researchgate.net The analysis of ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate involved recording its Raman spectrum in the 3200–150 cm⁻¹ range to obtain a detailed vibrational profile. worldscientific.com For this compound, Raman spectroscopy would be expected to clearly resolve the symmetric C-C stretching modes of the adamantane skeleton, which are often weak or forbidden in IR spectroscopy. The vibrations associated with the piperazine ring, particularly the C-N and C-C stretching modes, would also be active and provide insight into the ring's conformation.

Electronic Absorption Spectroscopy (UV/Vis) for Chromophore and Electronic Transition Characterization

Electronic absorption spectroscopy, or UV/Vis, is employed to characterize the chromophores within a molecule and the electronic transitions that occur upon absorption of ultraviolet or visible light. The core structure of this compound, consisting of saturated aliphatic adamantane and piperazine rings, lacks significant chromophores. Consequently, it is not expected to exhibit strong absorption in the conventional UV/Vis range (200-800 nm).

However, when chromophoric groups are introduced into the piperazine or adamantane structure, UV/Vis spectroscopy becomes a powerful tool. For example, the electronic absorption spectrum was a key component in the analysis of adamantane-containing triazole thiones, where the triazole and phenyl rings act as chromophores. worldscientific.comtandfonline.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often paired with experimental spectra to assign the observed electronic transitions, for instance, in the analysis of an adamantane derivative with a fluorophenyl group. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of a compound by providing a highly accurate measurement of its molecular mass. This technique allows for the determination of the elemental formula, confirming the compound's identity and purity. For this compound, the exact molecular formula is C₁₄H₂₄N₂. nih.gov

HRMS analysis provides the monoisotopic mass with high precision, distinguishing the compound from others with the same nominal mass. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. In the case of this compound, key fragmentation pathways would likely involve the cleavage of the bond between the adamantyl and piperazine moieties and the characteristic fragmentation of the piperazine ring. The PubChem database lists major fragment ions at m/z values of 178 and 56. nih.gov This technique has been crucial in confirming the molecular formula and purity of various synthesized adamantyl-containing complexes and derivatives. semanticscholar.orgmdpi.com

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₄N₂ | PubChem nih.gov |

| Molecular Weight | 220.35 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 220.193948774 Da | PubChem nih.gov |

| Major Mass Fragments | m/z 178, 56 | PubChem nih.gov |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, the technique has been extensively applied to closely related adamantane-piperazine derivatives to elucidate their complex structures. mdpi.comacs.org This methodology provides unequivocal proof of structure, including absolute configuration in chiral molecules.

X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In adamantane-piperazine derivatives, the adamantyl group is a rigid, strain-free cage with a well-defined chair conformation. acs.org The piperazine ring typically adopts a chair conformation to minimize steric strain. acs.orgnih.gov

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. X-ray diffraction is crucial for identifying and characterizing these non-covalent forces. In the absence of strong hydrogen bond donors, the crystal structure of this compound would likely be dominated by van der Waals forces, particularly from the bulky adamantyl groups.

Weak intermolecular interactions, such as C-H···N or C-H···π interactions, play a significant role in stabilizing the crystal structures of related compounds. acs.orgiucr.org For instance, the crystal structure of one adamantane-triazole derivative is stabilized by pairs of C—H⋯F hydrogen bonds forming inversion dimers. iucr.org In another case, analysis of Hirshfeld surfaces showed that H···H, O···H, and S···H contacts were dominant in the crystal packing. csic.es A similar analysis for this compound would reveal the subtle forces dictating its solid-state architecture.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have distinct physical properties. Related piperazine-containing molecules have been shown to exhibit complex polymorphic behavior, including the formation of multiple anhydrate forms, hydrates, and solvates. acs.org A comprehensive study of this compound would involve screening for different crystalline forms by varying crystallization conditions. Techniques such as powder X-ray diffraction (PXRD) and solid-state NMR would be used to characterize any discovered polymorphs, solvates (hydrates), or cocrystals, which could arise from crystallization with a conforming guest molecule.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to investigate the structural and electronic properties of molecules like 1-(2-Adamantyl)piperazine.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The conformational landscape of this molecule is primarily defined by the orientation of the bulky, rigid adamantyl group relative to the flexible piperazine (B1678402) ring. The piperazine ring itself can adopt several conformations, such as chair, boat, and twist-boat, with the chair form generally being the most stable. The adamantane (B196018) cage is conformationally locked. Therefore, the key variables are the chair conformation of the piperazine ring and the rotational position around the C-N bond connecting the two moieties.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G+(d,p) or the more systematic def2-TZVP, are effective for optimizing the geometry of such derivatives researchgate.net.

Studies on related piperazine analogs have also explored the influence of solvents using implicit solvation models (like the Polarizable Continuum Model, PCM). For similar molecules, these models have shown that solvation does not always significantly alter the location of the lowest-energy conformations in torsional angle space, though it can affect the relative energies of different conformers njit.edu. In the case of this compound, a similar minimal impact on the fundamental geometry from solvation would be anticipated.

Table 1: Typical Parameters for DFT-Based Geometry Optimization

| Parameter | Description | Common Selection for Adamantyl-Piperazines |

|---|---|---|

| Method | The theoretical model used for the calculation. | Density Functional Theory (DFT) |

| Functional | The approximation used for the exchange-correlation energy in DFT. | B3LYP, PBE0, M06-2X |

| Basis Set | The set of mathematical functions used to build molecular orbitals. | 6-31G(d,p), 6-311+G(d,p), cc-pVDZ, def2-TZVP researchgate.net |

| Solvation Model | Method to simulate the effects of a solvent. | PCM (Polarizable Continuum Model), SMD (Solvation Model based on Density) |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Analysis |

DFT calculations are instrumental in predicting and interpreting various types of molecular spectra.

Vibrational Spectra (IR and Raman): Following a successful geometry optimization, a frequency calculation can be performed. This computation yields the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. Predicted vibrational frequencies from DFT are often systematically scaled by a small factor to improve agreement with experimental data. For this compound, characteristic vibrational frequencies would include C-H stretching and bending modes from the adamantyl cage and the piperazine ring, as well as C-N stretching and N-H bending vibrations from the piperazine moiety. Studies on similar, more complex adamantane-piperazine-triazole compounds have successfully used DFT (B3LYP/cc-pVDZ) to calculate and interpret their IR and Raman spectra ejournal.bycolab.ws.

Electronic Spectra (UV/Vis): The electronic absorption spectrum, which shows how a molecule absorbs light in the ultraviolet and visible regions, can be simulated using Time-Dependent DFT (TD-DFT). These calculations provide information about the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities). The UV/Vis spectrum of the parent piperazine molecule is well-documented nist.gov. For this compound, the primary electronic transitions are expected to originate from the n → σ* transitions associated with the lone pair electrons on the nitrogen atoms of the piperazine ring. Solvation effects, simulated with TD-DFT in conjunction with a PCM, can cause shifts in the absorption maxima (solvatochromism) tandfonline.com.

Understanding the electronic structure is key to predicting a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation nih.govnih.gov. For this compound, the HOMO is expected to be primarily localized on the electron-rich nitrogen atoms of the piperazine ring. The LUMO is likely to be distributed across the adamantane and piperazine structures. A smaller HOMO-LUMO gap generally implies higher chemical reactivity biomedres.us.

Mulliken and Löwdin Population Analysis: These are methods for calculating the partial atomic charges on each atom in a molecule uni-muenchen.de. This analysis helps to quantify the distribution of electrons. While Mulliken analysis is straightforward, its results can be highly dependent on the chosen basis set q-chem.com. Löwdin population analysis, which uses an orthogonalized basis set, is generally considered more robust and less basis-set dependent q-chem.comnumberanalytics.com. Both methods are valuable for identifying sites of charge concentration and for studying intramolecular charge transfer colab.ws.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for identifying the electron-rich and electron-poor regions of a molecule, which are potential sites for electrophilic and nucleophilic attack, respectively researchgate.net. For this compound, the MEP map would show the most negative potential (typically colored red or yellow) concentrated around the nitrogen atoms due to their lone pairs of electrons. The hydrogen atoms bonded to carbon and nitrogen would exhibit positive potential (colored blue), indicating electron-deficient regions.

Table 2: Methods for Electronic Structure Analysis

| Analysis Method | Information Provided | Application to this compound |

|---|---|---|

| HOMO-LUMO Analysis | Energy of frontier orbitals, reactivity index (energy gap). nih.gov | Predicts reactivity; HOMO likely on piperazine N, LUMO delocalized. |

| Mulliken Population Analysis | Partial atomic charges, electron distribution. q-chem.com | Quantifies charge on each atom, though results are basis-set dependent. |

| Löwdin Population Analysis | Partial atomic charges, less basis-set dependent. numberanalytics.com | Provides a more stable estimation of atomic charges for charge transfer analysis. |

| MEP Mapping | Visualizes electron-rich/poor regions, predicts reactive sites. researchgate.net | Identifies nitrogen atoms as nucleophilic centers and N-H/C-H as electrophilic sites. |

Intramolecular charge transfer (ICT) is the redistribution of electron density between different parts of a molecule, often upon electronic excitation. In donor-acceptor systems, an electron can move from the donor moiety to the acceptor moiety. In this compound, the piperazine group, with its nitrogen lone pairs, acts as an electron donor. The adamantyl group is a bulky, non-aromatic, and generally inert aliphatic substituent. While a strong ICT is not expected, population analyses (Mulliken and Löwdin) of the ground and excited states can reveal subtle shifts in electron density, indicating a weak ICT from the piperazine unit to the adamantane framework upon excitation colab.ws.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

TD-DFT extends the framework of DFT to describe electronic excited states. It is the most common method for calculating UV/Vis spectra from first principles ejournal.by. Beyond predicting absorption energies, TD-DFT provides insights into the nature of each electronic transition by analyzing the molecular orbitals involved. This allows for the characterization of excited states as n→π, π→π, or, in the case of this compound, primarily n→σ* and Rydberg-type transitions.

While highly effective, standard TD-DFT can have limitations, particularly in accurately describing states with significant double-excitation or charge-transfer character ua.es. For challenging systems, more advanced computational methods or specialized functionals may be necessary to obtain a correct ordering and description of the excited states ua.esprinceton.edu. For this compound, standard TD-DFT is expected to perform adequately for the lowest-lying valence excited states.

Molecular Dynamics (MD) Simulations

While DFT and TD-DFT provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations could be employed to:

Explore its conformational flexibility in a solvent like water, observing transitions between different piperazine ring puckering states.

Analyze the structure and dynamics of solvent molecules around the solute, providing a detailed picture of solvation.

If studying its interaction with a biological target (e.g., a protein receptor), MD simulations can assess the stability of the docked complex and map key intermolecular interactions over time tandfonline.comresearchgate.net.

Table 3: Applications of Molecular Dynamics (MD) Simulations

| Application Area | Research Question | Expected Insights for this compound |

|---|---|---|

| Conformational Dynamics | How does the molecule's shape change over time in solution? | Analysis of piperazine ring puckering and rotation around the C-N bond. |

| Solvation Analysis | How do solvent molecules (e.g., water) arrange around the molecule? | Characterization of hydrogen bonding between water and the piperazine N-H group. |

| Complex Stability | How stable is the binding of the molecule to a receptor? | Calculation of root-mean-square deviation (RMSD) to assess binding stability. researchgate.net |

Exploration of Conformational Dynamics and Flexibility

Computational studies on adamantane-containing compounds often highlight the conformational rigidity of the adamantyl group, which typically maintains a stable chair conformation. The piperazine ring, in contrast, can adopt several conformations, with the chair form being the most common and energetically favorable. In derivatives of adamantane linked to piperidine (B6355638) or morpholine (B109124), which are structurally related to piperazine, both the adamantane and the heterocyclic ring have been observed to adopt a chair conformation. acs.orgresearchgate.net

Computational Prediction of Reaction Mechanisms and Transition States

While specific computational studies detailing the reaction mechanisms and transition states for the synthesis or reactions of this compound are not extensively documented in publicly available literature, computational methods are widely used to understand related reactions. For instance, first-principles assessments have been used to investigate the reaction mechanisms of piperazine with CO2, a process relevant to carbon capture technologies. nih.gov These studies explore the roles of different piperazine-derived species and their reaction pathways with CO2. nih.gov

In the synthesis of related adamantane derivatives, computational approaches can be used to model reaction pathways, such as the condensation of an adamantane precursor with a piperazine ring. These models can help in optimizing reaction conditions and understanding the formation of byproducts.

Reaction coordinate analysis is a powerful computational tool to map the energy landscape of a chemical reaction, identifying the transition states and calculating the energy barriers that must be overcome. For the formation of adamantane-piperazine derivatives, this analysis could elucidate the step-by-step process of bond formation between the adamantyl and piperazine moieties. While specific data for this compound is not readily found, such analyses have been applied to understand the protonation of aza-adamantanes, showing that the cage volume does not significantly change upon protonation. researchgate.net This suggests that the adamantane structure remains stable throughout reactions involving the attached functional groups.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how a ligand, such as an adamantane-piperazine derivative, might interact with a biological target.

Several studies have explored the binding of adamantane-piperazine and related adamantane-piperidine derivatives to various biological targets, revealing their potential as therapeutic agents. For example, derivatives of 1-(2-aryl-2-adamantyl)piperazine have shown a significant and selective binding affinity for the σ1-receptor, which is implicated in a variety of neurological and psychiatric disorders.

In other studies, adamantane-linked piperidine carbothioimidates have been docked into the active site of human sphingosine (B13886) kinase 1 (SPHK1), a known cancer target. acs.orgresearchgate.net The adamantyl and piperidine moieties of these compounds were positioned in a hydrophobic pocket of the lipid-binding site. researchgate.net Similarly, adamantane-linked 1,2,4-triazole (B32235) derivatives with a piperazine substituent have been docked into the active site of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic diseases. mdpi.com

The following table summarizes the findings from various molecular docking studies on adamantane-piperazine and related derivatives:

| Derivative Class | Biological Target | Predicted Binding Site | Key Finding |

|---|---|---|---|

| 1-(2-aryl-2-adamantyl)piperazines | σ1-receptor | Not specified | Significantly selective binding affinity for σ1 over σ2 receptors. |

| Adamantyl-piperidine carbothioimidates | Human Sphingosine Kinase 1 (SPHK1) | Lipid-binding site | Adamantyl and piperidine moieties occupy a hydrophobic pocket. researchgate.net |

| Adamantane-linked 1,2,4-triazoles with piperazine | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Active site | Piperazine ring interacts with key catalytic residue. mdpi.com |

The effectiveness of a drug is often determined by its specific interactions with amino acid residues in the binding pocket of its target protein. Computational docking studies can elucidate these interactions. For adamantane-linked 1,2,4-triazole derivatives targeting 11β-HSD1, the piperazine ring was found to interact with the key catalytic residue Ser170 through a hydrogen bond. mdpi.com In studies of adamantane-carbonyl-hydrazine-carbothioamides with the urease enzyme, the adamantane moiety was shown to have hydrophobic interactions with residues such as Lys 716, Met 746, and Phe 838.

These findings highlight the dual role of the adamantane-piperazine scaffold: the bulky, hydrophobic adamantane group anchors the molecule in non-polar pockets, while the piperazine ring, with its nitrogen atoms, can form crucial hydrogen bonds and other polar interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are a cornerstone of modern drug discovery, allowing for the prediction of the activity of new compounds and the optimization of existing ones.

While specific QSAR models for this compound were not identified in the reviewed literature, the principles of QSAR are highly relevant to this class of compounds. A QSAR study on a series of adamantane-piperazine derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The biological activity of the compounds would then be correlated with these descriptors using statistical methods to build a predictive model. Such a model could identify the key structural features of the adamantane-piperazine scaffold that are most important for a particular biological activity, such as antiproliferative or antiviral effects.

Cheminformatics tools would be essential in such a study for managing the chemical data, calculating descriptors, and building and validating the QSAR models. The insights gained from such a study could significantly accelerate the discovery of new, potent adamantane-based drugs.

Development of Computational Descriptors for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, providing a mathematical link between the chemical structure of a compound and its biological activity. nih.gov For adamantylpiperazine derivatives, particularly those exhibiting antiproliferative effects, the development of robust QSAR models relies on the calculation of a wide array of molecular descriptors. nih.govnih.gov These descriptors numerically encode various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

A hypothetical QSAR study on a series of 1-(2-aryl-2-adamantyl)piperazine derivatives, based on their reported antiproliferative activity (IC50 values) against a specific cancer cell line, would involve the calculation of several classes of descriptors. nih.govmdpi.com

Table 1: Representative Computational Descriptors for 1-(2-Aryl-2-Adamantyl)piperazine Derivatives

| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can influence solubility and bioavailability. |

| Atom Count (nAT) | The total number of atoms in the molecule. | Related to molecular size and steric effects. | |

| Topological | Zagreb Index (M1) | A measure of the branching of the molecular skeleton. | Can correlate with molecular shape and receptor binding. |

| Balaban Index (J) | A distance-based topological index that considers the size of the molecule. | Reflects the degree of branching and cyclicity. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | Important for interactions with biological macromolecules. |

| Molecular Volume (MV) | The volume occupied by the molecule. | Relates to steric fit within a binding pocket. | |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions. |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | An indicator of molecular stability and reactivity. |

This table is a representative example of descriptors that would be calculated in a QSAR study of adamantylpiperazine derivatives and does not represent actual experimental data for this compound itself.

In a typical QSAR workflow, the antiproliferative activities (IC50 values) are converted to a logarithmic scale (pIC50) to linearize the data. d-nb.info Subsequently, a variety of computational software is employed to calculate hundreds or even thousands of descriptors for each molecule in the series. The challenge then lies in selecting a subset of these descriptors that are most relevant to the biological activity, a process often achieved through techniques like genetic algorithms or stepwise regression. The final QSAR model is a mathematical equation that quantitatively describes the relationship between the selected descriptors and the pIC50 values. The predictive power of such a model is rigorously assessed through internal and external validation methods. nih.gov

Statistical Analysis for Structure-Activity Landscape Mapping

To navigate the complex relationship between the numerous calculated descriptors and the biological activity of this compound derivatives, multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are employed. These techniques are invaluable for reducing the dimensionality of the data and visualizing the structure-activity landscape. mdpi.com

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition method used to identify the principal sources of variation within a dataset. In the context of adamantylpiperazine derivatives, PCA would be applied to the matrix of calculated molecular descriptors. The analysis transforms the original, often correlated, descriptors into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data.

By plotting the compounds in the space defined by the first two or three PCs, it is possible to visualize clusters of compounds with similar physicochemical properties. This can reveal groupings based on structural features, such as the nature of the substituent on the aryl ring or modifications to the piperazine moiety. When these plots are colored according to biological activity, they can provide a preliminary, qualitative understanding of the structure-activity landscape, highlighting regions of chemical space that are associated with high or low potency.

Partial Least Squares (PLS) Regression

PLS is a supervised regression technique that is particularly well-suited for analyzing data with more variables than observations and where multicollinearity exists among the variables, a common scenario in QSAR studies. nih.gov PLS regression models the relationship between two matrices: the matrix of independent variables (the molecular descriptors) and the matrix of dependent variables (the biological activity).

In a study of 1-(2-aryl-2-adamantyl)piperazine derivatives, a PLS model would be developed to predict the antiproliferative activity based on a set of carefully selected descriptors. The output of a PLS analysis includes regression coefficients for each descriptor, indicating the direction and magnitude of their influence on the biological activity. Positive coefficients suggest that an increase in the value of a descriptor enhances activity, while negative coefficients indicate the opposite.

Table 2: Hypothetical PLS Regression Coefficients for a QSAR Model of Adamantylpiperazine Derivatives

| Descriptor | PLS Regression Coefficient | Interpretation |

| Molecular Shape | ||

| Asphericity | +0.25 | A more spherical shape may be less favorable for activity. |

| Electronic Properties | ||

| Dipole Moment Z | -0.42 | A lower dipole moment along the z-axis may be beneficial. |

| Lipophilicity | ||

| LogP | +0.68 | Increased lipophilicity appears to be positively correlated with activity. |

| Topological | ||

| Kier Shape 2 (κ2) | +0.31 | A higher value, indicating more branching, may increase activity. |

This table presents a hypothetical set of PLS regression coefficients to illustrate the type of results obtained from such an analysis. The values are not derived from actual experimental data for this compound.

The combination of PCA and PLS allows for a comprehensive exploration of the structure-activity landscape of this compound derivatives. PCA can first be used to explore the chemical space and identify potential outliers, while PLS can then build a predictive model that quantifies the contributions of various structural features to the observed biological activity. These computational approaches are instrumental in guiding the rational design of new, more potent analogs.

Pharmacological Target Engagement and Mechanistic Exploration

Investigation of Sigma Receptor (σR) Ligand Properties and Selectivity

Research into adamantyl piperazine (B1678402) derivatives has highlighted their interaction with sigma receptors (σR), which are implicated in a variety of cellular functions and are overexpressed in several types of tumors. researchgate.net

While specific binding affinity values (Kᵢ) for the parent compound 1-(2-Adamantyl)piperazine are not detailed in the reviewed literature, studies on closely related analogs, such as 1-(2-aryl-2-adamantyl)piperazine derivatives, confirm that these compounds have been evaluated for their σ1 and σ2 binding affinity. nih.gov The development of selective σR ligands is an active area of research, with different analogs showing varying degrees of affinity and selectivity for the σ1 and σ2 subtypes. nih.govnih.govacs.org For instance, certain complex piperazine derivatives have been engineered to achieve high affinity for the σ1 receptor, with Kᵢ values in the low nanomolar range. researchgate.net

The engagement of sigma receptors by ligands can trigger a range of cellular responses, including the modulation of cell survival and proliferation pathways. nih.govsigmaaldrich.com A key study focused on novel 1-(2-aryl-2-adamantyl)piperazine derivatives demonstrated their antiproliferative properties in vitro. nih.gov

The parent piperazine of this series, 1-(2-phenyl-2-adamantyl)piperazine, exhibited notable cytotoxic activity against specific human cancer cell lines. nih.govkcl.ac.uk The compound's potency was quantified by its half-maximal inhibitory concentration (IC₅₀), a measure of its effectiveness in inhibiting cell growth. This activity is considered a significant cellular response potentially mediated by the compound's interaction with sigma receptors. nih.gov Specifically, the compound demonstrated activity against HeLa (cervical carcinoma) and MDA MB 231 (breast cancer) cell lines. nih.govkcl.ac.uk Further chemical modification of this parent structure led to derivatives with enhanced activity. nih.gov The mechanism by which sigma ligands induce cytotoxicity is often linked to the induction of apoptosis and alterations in cellular morphology. researchgate.net

| Compound | Cell Line | Antiproliferative Activity (IC₅₀ µM) |

|---|---|---|

| 1-(2-phenyl-2-adamantyl)piperazine | HeLa | 9.2 |

| MDA MB 231 | 8.4 |

Data sourced from scientific studies on 1-(2-aryl-2-adamantyl)piperazine derivatives. nih.govkcl.ac.uk

Modulation of Neurotransmitter Systems and Ion Channel Activity

Adamantyl piperazine derivatives have been extensively studied for their ability to modulate key neurotransmitter systems, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are critical targets in neuropharmacology.

Derivatives incorporating the adamantyl piperazine scaffold have shown significant affinity and functional activity at serotonin receptors. A prominent example is Adatanserin, a complex derivative that acts as a high-affinity partial agonist at the 5-HT₁ₐ receptor and a moderate affinity antagonist at the 5-HT₂ receptor. medchemexpress.comwikipedia.orgncats.io Its potent interaction with the 5-HT₁ₐ receptor is reflected in a low nanomolar Kᵢ value. medchemexpress.com This dual activity has been explored for its potential in managing anxiety and depression. medchemexpress.com

Other research has focused on synthesizing novel adamantane-based compounds targeting the 5-HT₁ₐ receptor. For example, linking an adamantanamine moiety to a (2-methoxyphenyl)piperazine core via a propyl linker resulted in a highly potent 5-HT₁ₐ ligand with a Kᵢ value of 1.2 nM. mdpi.com The affinity of various adamantyl piperazine derivatives for serotonin and dopamine receptors is summarized in the table below.

| Compound | Target Receptor | Binding Affinity (Kᵢ nM) | Functional Activity |

|---|---|---|---|

| Adatanserin | 5-HT₁ₐ | 1 | Partial Agonist |

| 5-HT₂ | 73 | Antagonist | |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine | 5-HT₁ₐ | 1.2 | Ligand |

Binding affinities for representative adamantyl piperazine derivatives. medchemexpress.commdpi.com

Voltage-gated sodium channels (VGSCs) are fundamental proteins for the initiation and propagation of action potentials in excitable cells and are important therapeutic targets. frontiersin.orgnih.gov Despite the known activity of various small molecules, including some piperazine-containing compounds, as VGSC modulators, specific studies investigating the direct influence of this compound or its immediate derivatives on voltage-gated sodium channel function are not prominently featured in the reviewed scientific literature.

Enzyme Inhibition and Allosteric Modulation Studies

The capacity of a chemical compound to act as an enzyme inhibitor or an allosteric modulator represents a significant aspect of its pharmacological profile. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. biorxiv.org While various piperazine and adamantane (B196018) derivatives have been investigated for such properties against different biological targets, mdpi.comnih.govacs.org dedicated studies focusing on the enzyme inhibition or specific allosteric modulation properties of this compound were not identified in the scope of this review.

Inhibition of Soluble Epoxide Hydrolase (sEH)

The adamantane moiety is a key structural feature in many potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.netescholarship.org This enzyme is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov While adamantyl ureas and diureas have been systematically studied as sEH inhibitors, with some compounds demonstrating high inhibitory activity in the nanomolar range, specific inhibitory data for the this compound scaffold itself is not extensively detailed in the reviewed literature. researchgate.netresearchgate.net The general principle involves the bulky adamantyl group fitting into the enzyme's catalytic pocket. nih.gov

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic strategy for metabolic syndrome. nih.govnih.gov Adamantane derivatives have been a focus in the development of 11β-HSD1 inhibitors. nih.gov Specifically, a series of adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1, with some lead compounds showing IC₅₀ values in the low nanomolar range (around 34-48 nM). nih.gov While these structures incorporate an adamantyl group, research specifically detailing the inhibitory activity of the this compound structure against 11β-HSD1 is not specified in the provided sources.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Dipeptidyl peptidase-IV (DPP-IV) is a well-established target for the treatment of type 2 diabetes. nih.govnih.gov The piperazine scaffold is featured in the design of various DPP-IV inhibitors. nih.govresearchgate.net For instance, piperazine sulfonamide derivatives have been synthesized and shown to have DPP-IV inhibitory activity. nih.gov Similarly, novel piperazine-derived conformationally constrained compounds have been evaluated, leading to the identification of potential DPP-IV inhibitors. nih.gov However, specific studies evaluating this compound as a DPP-IV inhibitor are not detailed in the available research.

Inhibition of Histone Deacetylase (HDAC)

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation and are validated targets in oncology. nih.govdovepress.com The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a "capping group" that interacts with the surface of the enzyme. nih.govdovepress.com Piperazine-containing structures, such as alkyl piperazine hydroxamic acids and 1-benzhydryl-piperazine derivatives, have been developed as potent HDAC inhibitors. nih.govnih.gov These compounds have shown antiproliferative activity in cancer cell lines. While the adamantane cage is also used in anticancer drug design, specific data on the HDAC inhibitory activity of this compound is not available in the reviewed literature. nih.gov

Inhibition of Bacterial Enzymes (e.g., Enoyl Acyl Carrier Protein Reductase)

The bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid biosynthesis (FAS-II) pathway, is a key target for antibacterial agents. nih.govfrontiersin.orgnih.gov The inhibition of ENR (such as FabI) is expected to yield broad-spectrum antibacterial effects. nih.gov While various inhibitors have been developed, and some piperazine derivatives have been studied for activity against the ENR of Mycobacterium tuberculosis, there is no specific information in the provided search results detailing the inhibitory action of this compound on this or other bacterial enzymes. frontiersin.org

Cellular Mechanisms of Action in Disease Models (in vitro)

The in vitro activity of this compound derivatives has been primarily investigated through their effects on cancer cell proliferation.

Investigation of Antiproliferative Mechanisms in Cancer Cell Lines (e.g., HeLa, MDA MB 231, MIA PaCa2, NCI H1975)

Novel derivatives of 1-(2-aryl-2-adamantyl)piperazine have been synthesized and assessed for their antitumor properties against a panel of human cancer cell lines. nih.govkcl.ac.uk A parent compound in one such study, a 1-(2-aryl-2-adamantyl)piperazine derivative designated as compound 6 , demonstrated notable antiproliferative activity against the HeLa (cervical carcinoma) and MDA MB 231 (breast cancer) cell lines, with IC50 values of 9.2 μM and 8.4 μM, respectively. nih.govkcl.ac.uk

Further chemical modification of this parent structure, involving C4-fluorination on the benzene (B151609) ring and acetylation of the piperazine nitrogen, led to a derivative (compound 13 ) with enhanced activity against the same cell lines. nih.gov This compound showed IC50 values of 8.4 μM against HeLa cells and 6.8 μM against MDA MB 231 cells. nih.govkcl.ac.uk The antiproliferative effects of these compounds were also tested against MIA PaCa2 (pancreatic cancer) and NCI H1975 (non-small cell lung cancer) cell lines, though the parent compound showed weaker activity against these lines. nih.gov

| Compound | Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|---|

| Parent Piperazine (6) | HeLa | Cervical Carcinoma | 9.2 |

| Parent Piperazine (6) | MDA MB 231 | Breast Cancer | 8.4 |

| Fluorinated/Acetylated Derivative (13) | HeLa | Cervical Carcinoma | 8.4 |

| Fluorinated/Acetylated Derivative (13) | MDA MB 231 | Breast Cancer | 6.8 |

Antimicrobial Action Against Bacterial Strains (Gram-positive, Gram-negative) and Fungi (e.g., Candida albicans)

The adamantane nucleus, combined with the piperazine scaffold, has been a subject of investigation for its potential antimicrobial properties. Derivatives of 1-(adamantyl)piperazine have demonstrated varied efficacy against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, and fungi such as Candida albicans.

The antimicrobial activity of piperazine derivatives is often attributed to their ability to interfere with essential bacterial processes. bioengineer.org Mechanisms can include the disruption of bacterial cell wall integrity, inhibition of nucleic acid synthesis, and interference with protein synthesis. bioengineer.org The lipophilic nature of the adamantyl group can facilitate the compound's passage through the lipid-rich cell membranes of microorganisms, potentially enhancing its ability to reach intracellular targets. nih.gov

Studies on N-Mannich bases derived from 5-(1-adamantyl)-1,2,4-triazoline-3-thione incorporating a 1-substituted piperazine moiety have shown notable antibacterial activity. researchgate.net In these studies, Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus were generally more susceptible than Gram-negative bacteria. researchgate.net For instance, certain derivatives displayed strong activity against Escherichia coli but were less effective against Pseudomonas aeruginosa. researchgate.net This differential activity is common, as the complex outer membrane of Gram-negative bacteria often presents a formidable barrier to many chemical agents. mdpi.com

In the context of antifungal activity, piperazine-containing compounds have been developed and tested against various fungal strains. nih.govresearchgate.net Some multifunctionalized piperazine polymers have shown efficient activity against Candida albicans, with the proposed mechanism involving electrostatic interactions between the positively charged quaternary ammonium (B1175870) groups of the polymer and the negatively charged fungal cell wall, leading to cell lysis. nih.gov While specific data for this compound is limited, studies on related adamantane derivatives have shown that they can cause damage to the cell wall and cytoplasmic structures of C. albicans. researchgate.net

The following table summarizes the antimicrobial activity of selected adamantylpiperazine derivatives against various microbial strains.

| Compound Derivative | Microorganism | Activity Measurement (MIC µg/mL or Inhibition Zone mm) | Reference |

|---|---|---|---|

| 5-(1-adamantyl)-4-ethyl-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus aureus | 14 mm | researchgate.net |

| 5-(1-adamantyl)-4-ethyl-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 16 mm | researchgate.net |

| 5-(1-adamantyl)-4-ethyl-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Escherichia coli | 15 mm | researchgate.net |

| 5-(1-adamantyl)-4-allyl-2-((4-(2-ethoxyphenyl)piperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus aureus | 15 mm | researchgate.net |

| 5-(1-adamantyl)-4-allyl-2-((4-(2-ethoxyphenyl)piperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 17 mm | researchgate.net |

| 5-(1-adamantyl)-4-allyl-2-((4-(2-ethoxyphenyl)piperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 12 mm | researchgate.net |

Antiviral Activity Pathways and Molecular Targets

Adamantane derivatives have historically played a significant role in antiviral therapy, with amantadine (B194251) and rimantadine (B1662185) being notable examples used against the influenza A virus. nih.gov The primary molecular target for these first-generation adamantane antivirals is the M2 protein, a transmembrane protein that functions as a pH-activated ion channel. nih.govresearchgate.net By blocking this channel, these drugs prevent the influx of protons into the virion, a crucial step for viral uncoating and the release of the viral ribonucleoprotein (vRNP) into the host cell cytoplasm, thereby inhibiting viral replication. nih.gov

While the direct antiviral activity of this compound is not extensively documented, its structural components suggest a potential for similar mechanisms. The adamantane cage is the key pharmacophore responsible for binding within the M2 ion channel. researchgate.net The incorporation of a piperazine ring introduces modifications that could influence the compound's binding affinity, specificity, and pharmacokinetic properties.

Research into novel adamantane derivatives continues to explore the M2 protein as a target. researchgate.net Furthermore, the emergence of drug resistance has spurred investigations into other potential viral targets. For coronaviruses, potential targets for antiviral agents include viral proteases (like Mpro and PLpro), which are essential for processing viral polyproteins, and the RNA-dependent RNA polymerase (RdRp) complex, which is critical for replicating the viral genome. mdpi.com Molecular hybridization, a strategy that combines two or more pharmacophores, is being used to design new antivirals, and a scaffold like adamantylpiperazine could be utilized in such approaches. mdpi.com

Mechanisms of Anti-inflammatory Activity

Piperazine derivatives have been investigated for their anti-inflammatory effects, which appear to be mediated through multiple pathways. mdpi.com A key mechanism involves the modulation of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Studies on various piperazine-containing compounds have demonstrated an ability to reduce the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov These cytokines are pivotal in orchestrating the inflammatory response, including the recruitment of immune cells to the site of inflammation. By inhibiting the production or release of TNF-α and IL-1β, these compounds can effectively dampen the inflammatory process. nih.gov

Another significant mechanism of anti-inflammatory action for some bioactive molecules is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. While some piperazine-related compounds have been shown to inhibit COX-2 activity, others, like piperine, may exert their effects through different pathways, such as inhibiting cytosolic phospholipase A2 (cPLA2) and thromboxane (B8750289) A2 synthase, without affecting COX-1. mdpi.com The specific mechanism for this compound would require targeted investigation, but its structural elements are present in compounds known to interact with these inflammatory pathways.

The table below details the observed anti-inflammatory mechanisms for representative piperazine derivatives.

| Compound/Derivative Class | Observed Mechanism | Key Molecular Targets | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduction of pro-inflammatory cytokine levels | TNF-α, IL-1β | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduction of cell migration and myeloperoxidase activity | Polymorphonuclear cells | nih.gov |

| Methyl Salicylate Derivatives with Piperazine | Inhibition of cyclooxygenase activity | COX-2 | mdpi.com |

| Piperine | Inhibition of arachidonic acid metabolism | cPLA2, Thromboxane A2 synthase | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Target Engagement and Pathway Modulation

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. oncodesign-services.com For adamantylpiperazine derivatives, SAR studies aim to identify key structural features that determine their potency and selectivity for various biological targets, guiding the optimization of lead compounds. oncodesign-services.comrsc.org

The adamantane moiety is a rigid, lipophilic, three-dimensional structure that often serves as an anchor, fitting into hydrophobic pockets of target proteins. researchgate.net Its size and shape are crucial for binding. Modifications to the adamantane cage itself are less common, but the position of its attachment to the piperazine ring (e.g., 1-adamantyl vs. 2-adamantyl) can significantly alter the molecule's spatial arrangement and, consequently, its interaction with a target.

The piperazine ring offers a versatile scaffold for chemical modification. The second nitrogen atom of the piperazine is a common site for introducing various substituents, which can profoundly impact the compound's pharmacological profile.

Key SAR insights from related compound series include:

Substituents on the Piperazine Nitrogen: Introducing different groups on the second piperazine nitrogen can modulate lipophilicity, polarity, and steric bulk. For example, adding aryl groups can introduce potential π-π stacking interactions with aromatic residues in a binding site. Studies on 1-(2-aryl-2-adamantyl)piperazine derivatives showed that substitutions on the aryl ring, such as fluorination, could enhance antiproliferative activity. nih.gov

Nature of the Linker: The way the adamantane and piperazine moieties are connected can be important. While this compound has a direct link, other derivatives might incorporate linkers (e.g., carbonyl groups), which can alter flexibility and introduce new hydrogen bonding capabilities. mdpi.com

Aromatic vs. Aliphatic Substituents: The choice between aromatic and aliphatic substituents on the piperazine ring can influence target selectivity. Aromatic substituents might favor interactions with certain receptors, while alkyl chains of varying lengths can fine-tune lipophilicity, which is crucial for membrane permeability and antimicrobial activity. nih.gov

Systematic exploration through SAR allows for the rational design of new derivatives with improved potency, reduced off-target effects, and better pharmacokinetic properties. oncodesign-services.com

Medicinal Chemistry and Drug Design Principles Applied to 1 2 Adamantyl Piperazine

Strategic Role of the Adamantane (B196018) Moiety in Pharmacological Enhancement

The incorporation of an adamantane moiety into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. This rigid, lipophilic, cage-like hydrocarbon offers several advantages that can significantly improve a compound's performance.

Influence on Compound Lipophilicity, Molecular Rigidity, and Cell Permeability

The adamantane group profoundly influences key physicochemical properties of a molecule. Its high lipophilicity, a measure of how well a compound dissolves in fats and oils, is one of its most notable features. researchgate.netresearchgate.netnih.gov This characteristic can enhance a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier to reach targets within the central nervous system. researchgate.netnih.gov The introduction of an adamantane moiety can significantly increase a molecule's partition coefficient (logP value), a common measure of lipophilicity. researchgate.net

Beyond lipophilicity, the adamantane scaffold imparts a high degree of molecular rigidity. researchgate.netresearchgate.net Unlike flexible carbon chains, the adamantane structure is conformationally constrained. This rigidity can be advantageous as it reduces the entropic penalty upon binding to a biological target, potentially leading to stronger and more specific interactions. researchgate.net The defined three-dimensional structure of adamantane also allows for a precise and predictable orientation of attached functional groups, which is crucial for optimal receptor engagement. researchgate.net This structural stability also contributes to increased metabolic stability, as the bulky adamantane cage can shield adjacent functional groups from enzymatic degradation. researchgate.netnih.gov

| Property | Influence of Adamantane Moiety | Scientific Rationale |

| Lipophilicity | Increases | The hydrocarbon cage structure is inherently fat-soluble, facilitating passage through lipid-based cell membranes. researchgate.netnih.gov |

| Molecular Rigidity | High | The fused-ring system of adamantane restricts conformational freedom, leading to a more defined molecular shape. researchgate.netresearchgate.net |

| Cell Permeability | Enhanced | Increased lipophilicity often correlates with improved ability to permeate cell membranes. researchgate.netnih.gov |

| Metabolic Stability | Increased | The bulky nature of the adamantane group can sterically hinder metabolic enzymes, prolonging the compound's duration of action. researchgate.netnih.gov |

Contribution to Receptor Binding Affinity and Ligand-Target Complementarity